5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID
Description
Properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIGHIBXSKSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688219 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-24-9 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
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Synthesis of 5-Bromo-2-chloronicotinic Acid :
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Preparation of 3-Carboxy-4-chlorophenylboronic Acid :
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Cross-Coupling :
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75 |
| Boronic Acid Synthesis | Pd(dppf)Cl₂, B₂Pin₂, THF, 80°C | 82 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C | 68 |
Ullmann-Type Coupling Strategy
Ullmann coupling facilitates the formation of C–C bonds between aryl halides, ideal for assembling the biphenyl core.
Procedure
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Synthesis of Methyl 2-Chloro-5-iodonicotinate :
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Preparation of Methyl 3-Carboxy-4-chlorobenzoate :
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4-Chlorobenzoic acid is esterified (MeOH, H₂SO₄), followed by nitration (HNO₃/H₂SO₄) and reduction (Fe/HCl) to introduce an amine group. Subsequent Sandmeyer reaction yields the iodo derivative.
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Copper-Mediated Coupling :
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Hydrolysis :
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | I₂, HNO₃, H₂SO₄ | 70 |
| Ullmann Coupling | CuI, L-proline, DMSO, 110°C | 55 |
| Hydrolysis | NaOH, MeOH/H₂O, 60°C | 90 |
Stepwise Functionalization of Pre-Assembled Intermediates
This method builds the molecule through sequential functional group transformations.
Procedure
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Synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinic Acid :
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Nitration and Reduction :
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The 4-chlorophenyl group is nitrated (HNO₃/H₂SO₄) at the meta position, followed by reduction (SnCl₂/HCl) to an amine.
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Carboxylation :
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 65 |
| Nitration/Reduction | HNO₃/H₂SO₄; SnCl₂/HCl | 73 |
| Carboxylation | CuCN/KCN, HCl | 58 |
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura | Ullmann Coupling | Stepwise Functionalization |
|---|---|---|---|
| Overall Yield (%) | 68 | 55 | 58 |
| Reaction Time | 24–48 h | 48–72 h | 72–96 h |
| Cost of Catalysts | High (Pd-based) | Moderate (Cu-based) | Low |
| Scalability | Limited by Pd cost | Moderate | High |
| Purity (HPLC, %) | ≥95 | ≥90 | ≥85 |
Challenges and Optimization Opportunities
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Regioselectivity : Bromination/iodination of nicotinic acid derivatives often requires directing groups (e.g., esters) to achieve positional control.
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Solvent Compatibility : Polar aprotic solvents (DMSO, DMF) in Ullmann coupling may complicate product isolation; switching to PEG-400 improves recyclability.
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Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd@MOF) enhance sustainability in Suzuki reactions .
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorinated aromatic rings can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) and palladium (Pd) catalyst are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural features allow it to act as an enzyme inhibitor or modulator of protein-ligand interactions, making it valuable in drug discovery efforts.
Coordination Chemistry
This compound serves as a building block for synthesizing more complex coordination compounds. Its ability to form chelates with metal ions can be exploited in developing new materials or catalysts for industrial applications.
Biological Studies
Research has shown that compounds similar to 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in studies related to cancer and metabolic diseases, where enzyme inhibition can lead to therapeutic benefits .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid on a specific enzyme linked to cancer progression. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Coordination Complexes
Another investigation focused on the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic transformations, indicating the compound's utility in coordination chemistry .
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential drug candidate for enzyme inhibition and metabolic studies |
| Coordination Chemistry | Building block for synthesizing metal complexes and catalysts |
| Biological Studies | Investigated for enzyme inhibition related to cancer and metabolic diseases |
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes and inhibits their activity. This inhibition may be due to the presence of the chlorinated aromatic rings, which interact with the receptor sites in a specific way.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs include:
- 2-Chloronicotinic Acid (C₆H₄ClNO₂): Lacks the 3-carboxy-4-chlorophenyl substituent, making it simpler in structure and smaller in molecular weight (157.55 g/mol vs. ~316.11 g/mol for the target compound) .
- 4-Chlorobenzophenone (C₁₃H₉ClO): Shares a chlorinated aromatic system but replaces the nicotinic acid core with a ketone-functionalized benzophenone, reducing polarity .
- Dihydroxyazaxanthone (C₁₃H₇ClNO₄): A heterocyclic derivative synthesized from 2-chloronicotinic acid, highlighting the role of Cl substituents in cyclization reactions .
Physicochemical Properties
- Solubility: The carboxylic acid group in 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid likely enhances aqueous solubility compared to non-carboxylated analogs like 4-chlorobenzophenone.
- Acidity: The dual electron-withdrawing groups (Cl and COOH) increase acidity relative to mono-substituted derivatives such as 2-chloronicotinic acid.
Pharmacological Potential
The carboxy group may improve binding to biological targets, as seen in other carboxylated pharmaceuticals . Computational docking studies (e.g., AutoDock4) could model its receptor interactions, though this remains speculative .
Data Table: Key Comparisons
Research Findings and Gaps
- Synthetic Efficiency : The cyclization step for azaxanthones achieves 51% yield , suggesting room for optimization in synthesizing the target compound.
- Biological Data : While azaxanthones show cytotoxicity, the pharmacological profile of 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid remains unstudied.
Biological Activity
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid (CAS No. 1261935-05-0) is a derivative of picolinic acid and is characterized by its complex molecular structure, which includes a carboxyl group and a chlorinated phenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme inhibition and modulation of receptor interactions.
The molecular formula of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is with a molecular weight of 312.10 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClNO₄ |
| Molecular Weight | 312.10 g/mol |
| CAS Number | 1261935-05-0 |
| Density | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation and function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Antioxidant Activity
Research indicates that 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid exhibits antioxidant properties. This can be significant in reducing oxidative stress in biological systems, which is implicated in various diseases.
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against certain bacterial strains. This activity is crucial for potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Case Studies and Research Findings
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Enzyme Inhibition Study :
- A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of several chlorinated nicotinic derivatives, including 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid, on specific enzymes involved in metabolic pathways. The results indicated significant inhibition compared to control compounds .
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Antimicrobial Research :
- In a comparative study on the antimicrobial efficacy of various compounds against Escherichia coli and Staphylococcus aureus, 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid demonstrated notable activity, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
